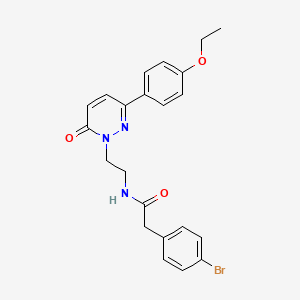

2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It likely exhibits a combination of aromatic and non-aromatic behavior due to the presence of phenyl and pyridazinone rings. The bromine and ethoxy groups could also influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the acetamide group could participate in reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a complex organic molecule like this one can be challenging. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique

Synthesis and Pharmacological Assessment

- Leuckart Synthesis: A synthesis approach using a related compound, N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, was reported. This method led to the creation of novel derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani, Pal, Hegde, & Hashim, 2016).

Antioxidant Potential

- Marine Red Algae Derivatives: New nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent scavenging activity against radicals, indicating potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Antimicrobial and Antibacterial Applications

- Synthesis for Antibacterial Activities: Novel heterocyclic compounds synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a structurally related compound, showed promising antibacterial activities, suggesting potential applications in combating bacterial infections (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Antinociceptive Activity

- Pyridazinone Derivatives: A study on derivatives of a related compound, [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide, revealed significant antinociceptive (pain-relieving) activity in mice, with potential implications for pain management therapies (Doğruer, Şahin, Ünlü, & Ito, 2000).

Enzyme Inhibition and Antidiabetic Activity

- Protein Tyrosine Phosphatase 1B Inhibitors: Synthesized derivatives of 2-(4-methoxyphenyl) ethyl] acetamide were evaluated for their inhibitory activity against PTP1B, showing potential as antidiabetic agents. This suggests the possibility of similar applications for the compound (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Antimalarial Drug Synthesis

- Intermediate for Antimalarial Drugs: N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, was synthesized using a chemoselective process, highlighting the potential use of similar compounds in drug development (Magadum & Yadav, 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O3/c1-2-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWILQSUVXRDUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorofuro[3,2-c]pyridine](/img/structure/B2924142.png)

![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)

![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)

![2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2924151.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)

![N-(4-chlorophenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2924158.png)

![4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate](/img/structure/B2924160.png)

![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)